molecular formula C17H9NO3 B8041914 12H-benzo[c]acridine-5,6,7-trione

12H-benzo[c]acridine-5,6,7-trione

Cat. No.: B8041914
M. Wt: 275.26 g/mol
InChI Key: SMLXPCBXZXZAPS-UHFFFAOYSA-N
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Description

12H-benzo[c]acridine-5,6,7-trione is a complex organic compound belonging to the acridine family It is characterized by its unique molecular structure, which includes a fused benzene and acridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-benzo[c]acridine-5,6,7-trione typically involves multiple steps, starting with the construction of the acridine core. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction may require the use of strong acids or bases to facilitate the formation of the fused ring system.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 12H-benzo[c]acridine-5,6,7-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

12H-benzo[c]acridine-5,6,7-trione has found applications in several scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

12H-benzo[c]acridine-5,6,7-trione is compared with other similar compounds, such as acridine orange and acridone. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups and its resulting biological and chemical properties.

Comparison with Similar Compounds

  • Acridine Orange

  • Acridone

  • 9-Aminoacridine

  • Proflavine

Properties

IUPAC Name

12H-benzo[c]acridine-5,6,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO3/c19-15-11-7-3-4-8-12(11)18-14-9-5-1-2-6-10(9)16(20)17(21)13(14)15/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXPCBXZXZAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4N3)C(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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